(1-Phenylcyclopentyl)methanesulfonyl chloride
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Overview
Description
(1-Phenylcyclopentyl)methanesulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.77 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclopentyl)methanesulfonyl chloride typically involves the reaction of (1-Phenylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-Phenylcyclopentyl)methanol+Methanesulfonyl chloride→(1-Phenylcyclopentyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to (1-Phenylcyclopentyl)methanesulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
(1-Phenylcyclopentyl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopentyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Benzylmethanesulfonyl chloride: Contains a benzyl group instead of a phenylcyclopentyl group.
Cyclopentylmethanesulfonyl chloride: Lacks the phenyl group, making it less sterically hindered.
Uniqueness
(1-Phenylcyclopentyl)methanesulfonyl chloride is unique due to the presence of both a phenyl group and a cyclopentyl ring, which can influence its reactivity and steric properties. This makes it a valuable reagent for specific synthetic applications where these structural features are advantageous.
Properties
IUPAC Name |
(1-phenylcyclopentyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c13-16(14,15)10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRARWGAWNOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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